5-Methylbarbituride

Description

Contextualization within the Broader Field of Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. numberanalytics.com These non-carbon atoms, known as heteroatoms, are typically nitrogen, oxygen, or sulfur. Heterocyclic compounds are widespread in nature and are fundamental components of many biologically important molecules, including DNA, chlorophyll, and numerous pharmaceuticals.

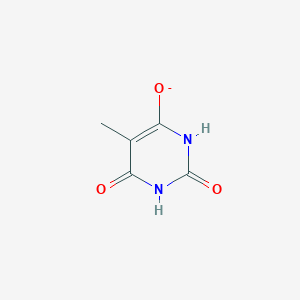

5-Methylbarbituride belongs to the class of six-membered heterocyclic compounds, specifically the pyrimidinetriones. europa.eu The core structure is barbituric acid, a six-membered ring containing two nitrogen atoms and three carbonyl groups. europa.eu The "5-Methyl" designation indicates the presence of a methyl group at the fifth position of this ring. The reactivity and properties of this compound are largely dictated by this heterocyclic core, including its capacity for tautomerism and its potential to act as a ligand for metal ions.

The study of such heterocycles is crucial as they form the basis for a vast array of synthetic compounds with diverse applications. numberanalytics.com Researchers in heterocyclic chemistry investigate the synthesis, structure, and reactivity of these compounds to develop new materials, catalysts, and therapeutic agents.

Historical Development of Barbiturate (B1230296) Chemistry and this compound's Place

The history of barbiturate chemistry began in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer. news-medical.netnih.govwikipedia.org This was achieved by condensing urea (B33335) with diethyl malonate. wikipedia.org The name "barbiturate" is thought to have originated from a celebration of this discovery on the feast day of Saint Barbara. wikipedia.org

The first pharmacologically active barbiturate, barbital (B3395916) (diethyl-barbituric acid), was synthesized in 1881 and introduced into medicine in 1904. europa.eunih.gov This marked the beginning of a new era in therapeutics, with barbiturates being among the first drugs used to induce sleep and control seizures. news-medical.net In the early 20th century, over 2,500 barbiturates were synthesized, with about 50 of them finding clinical use. europa.eunews-medical.net

While the initial focus was on the synthesis of 5,5-disubstituted barbituric acid derivatives for their biological activity, the study of other derivatives, including 5-monosubstituted compounds like this compound, became important for understanding the fundamental chemistry of the barbiturate ring system. The synthesis and study of this compound and its analogs have contributed to a deeper understanding of tautomerism, reactivity at the 5-position, and the formation of metal complexes.

Academic Significance as a Chemical Scaffold and Research Target

In medicinal chemistry, a "molecular scaffold" is the core structure of a molecule to which various functional groups (R-groups) can be attached. datamol.io This concept is crucial for drug discovery as it allows for the systematic modification of a lead compound to optimize its biological activity and physicochemical properties. datamol.io

This compound serves as a valuable chemical scaffold. Its barbiturate core is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. arxiv.org The reactivity of the C-5 position and the nitrogen atoms allows for the introduction of a wide variety of substituents, leading to the generation of large libraries of compounds for screening. The process of "scaffold hopping," where the core structure is modified to create novel compounds with similar biological activity, is an important strategy in drug design. uniroma1.it

Beyond its role as a scaffold, this compound is a research target in its own right. Studies on its crystal structure, tautomeric equilibria, and reactivity provide fundamental insights into the behavior of heterocyclic systems. nih.govbeilstein-journals.org For instance, understanding the different tautomeric forms of this compound and how they are influenced by solvent and metal ion coordination is an active area of research. beilstein-journals.org This knowledge is essential for predicting the compound's behavior in different chemical environments and for designing new molecules with specific properties.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound spans several key domains:

Supramolecular Chemistry: The ability of the barbiturate ring to form multiple hydrogen bonds makes this compound an excellent building block for designing self-assembling supramolecular structures. These organized assemblies have potential applications in materials science and nanotechnology.

Coordination Chemistry: The nitrogen and oxygen atoms of the barbiturate ring can act as donor atoms, allowing this compound to form complexes with various metal ions. Research in this area explores the synthesis, structure, and properties of these metal complexes, which may exhibit interesting catalytic or magnetic properties.

Organic Synthesis: this compound is a versatile starting material for the synthesis of more complex organic molecules. The reactivity of the methyl group and the ring itself allows for a variety of chemical transformations.

Theoretical and Computational Chemistry: Computational methods are used to study the electronic structure, stability of different tautomers, and reaction mechanisms of this compound. mdpi.com These theoretical studies complement experimental work and provide a deeper understanding of the molecule's properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N2O3- |

|---|---|

Molecular Weight |

141.1 g/mol |

IUPAC Name |

5-methyl-2,4-dioxo-1H-pyrimidin-6-olate |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10)/p-1 |

InChI Key |

INCRRYKLCCVPJD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methylbarbituride

Strategies for the Alkylation and Derivatization of Barbituric Acid Precursors

The primary and most established method for synthesizing 5-substituted barbiturates, including 5-Methylbarbituride, is the condensation reaction between a substituted malonic ester and urea (B33335). unodc.orgpharmacy180.com This reaction is typically conducted in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization. unodc.orgslideshare.net

The synthesis of 5-Methylbarbituric acid specifically involves the condensation of a methyl-substituted diethyl malonate with urea. prepchem.com A typical procedure involves dissolving sodium metal in absolute ethanol (B145695) to form sodium ethoxide. To this solution, methylmalonic acid methyl ester is added, followed by a solution of urea in ethanol. prepchem.com The mixture is refluxed for an extended period, leading to the formation of the sodium salt of this compound. Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the final product, which can then be purified by recrystallization. prepchem.comgatech.edu A yield of 58% has been reported for this method after recrystallization. prepchem.com

The critical step in this synthetic sequence is often the preparation of the appropriately substituted malonic ester. unodc.org Alkylation of diethyl malonate can lead to a mixture of mono- and dialkylated products, necessitating careful purification to isolate the desired monoalkylated intermediate for the synthesis of compounds like this compound. unodc.org

Beyond this classical approach, derivatization can occur at the nitrogen atoms of the barbiturate (B1230296) ring. For instance, N-methylated barbiturates can be prepared by using N-methylurea in the condensation step or by subsequent methylation of the pre-formed barbiturate ring using reagents like diazomethane (B1218177) or dimethyl sulfate. cdnsciencepub.com The synthesis of 1,3,5-triethylbarbituric acid demonstrates that even sterically hindered symmetric dialkylureas can condense with monoalkyl malonic esters. cdnsciencepub.com

Table 1: Classical Synthesis of 5-Methylbarbituric Acid

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Diethyl methylmalonate, Urea | Sodium ethoxide, Ethanol, Reflux | Sodium 5-methylbarbiturate | prepchem.com |

| 2 | Sodium 5-methylbarbiturate | Concentrated hydrochloric acid | 5-Methylbarbituric acid | prepchem.com |

Stereoselective and Enantioselective Approaches to 5-Substituted Barbiturides

The creation of chiral centers at the C5 position of the barbiturate ring is of significant pharmacological interest. When the nitrogen atoms of the barbituric acid ring are differently substituted (R¹ ≠ R²), the C5 position becomes prochiral, allowing for the creation of an in-ring stereocenter upon substitution. mdpi.com

Pioneering work in the 1990s demonstrated the feasibility of palladium-catalyzed stereoselective allylation of non-symmetrical barbituric acid derivatives, achieving the formation of an all-carbon tetrasubstituted stereocenter. mdpi.com More recently, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of barbiturates. For example, 2-alkylthio-4,6-dioxopyrimidines have been designed as effective surrogates for barbituric acids in amine-squaramide catalyzed C-C bond-forming reactions. nih.gov These surrogates react with electrophiles like vinyl ketones or Morita-Baylis-Hillmann (MBH) allyl bromides, followed by mild acid hydrolysis, to yield barbituric acid derivatives with a quaternary carbon at the C5 position in high enantioselectivity. nih.gov

Another significant strategy involves the phosphine-catalyzed asymmetric [4+2] annulation (cycloaddition) of barbiturate-derived alkenes with allenoates. This method allows for the enantioselective synthesis of spirobarbiturate-cyclohexenes, which are valuable pharmaceutical scaffolds. nih.gov The reaction tolerates a wide range of substituents on both the allenoate and the barbiturate-derived alkene, consistently producing products with excellent yields and high diastereo- and enantioselectivities. nih.gov Similarly, chiral phosphines can catalyze the [3+2] annulation of alkylidene barbiturates with MBH adducts to generate spirobarbiturates with high diastereoselectivity and enantiomeric excesses up to 99%. mdpi.com

Table 2: Examples of Enantioselective Reactions for 5-Substituted Barbiturates

| Reaction Type | Catalyst/Strategy | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Conjugate Addition | Amine-squaramide organocatalyst | C5-quaternary barbituric acids | High | nih.gov |

| [4+2] Annulation | Spirocyclic chiral phosphine (B1218219) | Spirobarbiturate-cyclohexenes | Excellent | nih.gov |

| [3+2] Annulation | Bifunctional phosphine catalyst | Spirobarbiturates | Up to 99% | mdpi.com |

| Allylic Alkylation | Palladium complex with chiral ligand | C5-allylated barbiturates | Moderate (early work) | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of barbiturate derivatives to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and using energy-efficient processes. jetir.org

Solvent-free reactions have gained significant traction. One such method involves the condensation of aromatic aldehydes with barbituric acid by grinding the reactants with a catalyst like sodium acetate (B1210297) at room temperature. tsijournals.com This technique offers short reaction times, high yields, and a clean reaction profile, presenting an attractive alternative to traditional solvent-based methods. tsijournals.com Similarly, grinding with sulfamic acid (NH₂SO₃H) has been reported as an effective technique. jetir.org

The use of biodegradable and reusable catalysts is another key aspect of green barbiturate synthesis. Chitosan-SO₃H, a natural and biocompatible catalyst, has been successfully employed for the synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates under solvent-free conditions. researchgate.nettandfonline.com This method highlights advantages such as excellent yields, reduced reaction times, and the elimination of environmentally harmful solvents. tandfonline.com The catalyst can also be easily recovered and reused, enhancing the economic and environmental viability of the process. tandfonline.com

Furthermore, multi-component reactions (MCRs) in benign solvents like ethanol represent a green and efficient pathway. A four-component reaction involving ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and barbituric acid has been developed to synthesize zwitterionic 5-monosubstituted barbiturates without the need for an external catalyst. nih.govresearchgate.net This approach simplifies the synthetic protocol and aligns with the goals of diversity-oriented and sustainable synthesis. researchgate.net

Flow Chemistry and Continuous Processing Techniques for Barbituride Production

Flow chemistry, or continuous processing, is an emerging technology that offers significant advantages for the synthesis of heterocyclic compounds, including barbiturates. This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The primary benefits include enhanced safety, superior heat and mass transfer, high reproducibility, and reduced energy consumption. sci-hub.se

The application of flow chemistry has been demonstrated in the synthesis of GABAA agonists, a class of drugs that includes barbiturates. sci-hub.se By integrating synthesis and bioassays, flow processes can accelerate drug discovery. For example, the total synthesis of drugs like zolpidem and alpidem (B1665719) has been achieved using flow techniques, coupled with inline evaluation of their binding affinity. sci-hub.se

Microflow setups operating at high temperatures and pressures can facilitate reactions in environmentally benign solvents like water. For instance, the synthesis of benzimidazole (B57391) derivatives, which share synthetic precursors with some heterocyclic systems, has been achieved with very short residence times (less than 7.5 seconds) and in excellent yields using a high-temperature, high-pressure microflow reactor. sci-hub.se While specific examples focusing solely on this compound are not prevalent, the principles and demonstrated successes in synthesizing related heterocyclic structures indicate a strong potential for the application of flow chemistry to the production of barbiturates, offering a more sustainable and efficient manufacturing process compared to traditional batch methods. sci-hub.se

Catalytic Methods for Functionalization and Carbon-Carbon Bond Formation at C5

The C5 position of the barbiturate ring is an active methylene (B1212753) group, making it a prime site for functionalization, particularly for carbon-carbon bond formation. tsijournals.com A variety of catalytic methods have been developed to exploit this reactivity.

The Knoevenagel condensation is a classical and widely used reaction for forming a C=C bond at the C5 position. It involves the reaction of barbituric acid with aldehydes or ketones, typically under basic catalysis. jetir.org Modern variations employ a range of catalysts to improve efficiency and environmental friendliness, including KF-Al₂O₃, Ni-SiO₂, and various phosphates. jetir.orgtsijournals.com Mechanochemical methods, such as grinding, can also drive this condensation, sometimes proceeding through a detectable cocrystal intermediate between barbituric acid and the aldehyde. researchgate.net

Palladium-catalyzed reactions are prominent for C-C bond formation. Asymmetric allylic alkylation of barbituric acid derivatives using palladium catalysts provides a route to chiral 5,5-disubstituted barbiturates. mdpi.comniscpr.res.in

Organocatalysis offers a metal-free alternative for C5 functionalization. Chiral phosphines have been used to catalyze [4+2] and [3+2] annulation reactions between barbiturate-derived alkenes and various partners, leading to the enantioselective synthesis of complex spirobarbiturates. mdpi.comnih.gov Furthermore, Brønsted base catalysis has been explored for the α-functionalization of barbituric acids, although initial attempts with direct reactions yielded racemic products. ehu.es A more successful approach uses barbiturate surrogates, like 2-alkylthio-4,6-dioxopyrimidines, in amine-squaramide catalyzed reactions to form C-C bonds with high enantioselectivity. nih.gov

In addition to C-C bond formation, carbon-heteroatom bonds can also be formed at the C5 position. A catalyst- and additive-free method for the C(sp³)–H functionalization of barbituric acids has been developed. This one-pot, three-component reaction between a barbituric acid, a primary aromatic amine, and tert-butyl nitrite (B80452) achieves a C-5 dehydrogenative aza-coupling to produce barbituric acid hydrazones under ambient conditions. acs.org

Total Synthesis of Complex Molecules Incorporating the this compound Moiety

The barbiturate scaffold, including the 5-methyl substituted variant, serves as a crucial building block in the total synthesis of more complex molecular architectures with potential biological activity. mdpi.com The goal of total synthesis extends beyond simply making a molecule; it aims to create analogues for biological testing, improve properties like potency or stability, and develop efficient synthetic routes. rsc.orgnih.gov

One area of focus is the construction of spiro-compounds, where the C5 atom of the barbiturate ring is part of a second ring system. mdpi.com These rigid structures are of interest as potential inhibitors of enzymes like matrix metalloproteinases (MMPs) or as anticancer agents. mdpi.comthieme.de The synthesis of spirobarbiturates can be achieved through methods like the condensation of 1,1-cycloalkanedicarboxylate diesters with urea or via catalytic asymmetric annulation reactions. mdpi.comniscpr.res.in For example, a palladium-catalyzed [4+2] cycloaddition of vinyl benzoxazinanones with barbiturate-based olefins has been used to synthesize barbiturate-fused spirotetrahydroquinolines. mdpi.com Another approach involves the thermal rearrangement of spirocyclic barbiturates to create fused furo[2,3-d]pyrimidine (B11772683) frameworks stereoselectively. rsc.org

The 5-methylbarbiturate moiety has also been incorporated into highly specialized molecules. For instance, the synthesis of carboranyl barbiturates, such as 5,5-bis[(2-methyl-o-carboran-1-yl)methyl]barbiturate, has been described. acs.org These boron-rich compounds are designed for potential applications in fields like boron neutron capture therapy. The synthesis involved creating a 5,5-disubstituted barbiturate from a precursor containing alkyne groups, which were then reacted to form the carborane cages. acs.org

These examples highlight how the fundamental barbiturate structure is a versatile platform for the total synthesis of complex and functionally diverse molecules, driven by the search for new therapeutic agents and chemical probes. rsc.orgengineering.org.cn

Theoretical and Computational Chemistry of 5 Methylbarbituride

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are pivotal in elucidating the electronic characteristics of 5-Methylbarbituride. These investigations offer a detailed picture of the molecule's structure and potential chemical interactions at a subatomic level.

Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Studies on barbiturate (B1230296) derivatives using DFT, often with the B3LYP functional and a 6-31G basis set, have been conducted to determine their molecular structure, electronic properties, and reactivity. asianpubs.org For instance, the geometry of barbiturate derivatives is optimized to find the most stable conformation, which is crucial for understanding their interaction with other molecules. tandfonline.com

Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are critical in assessing the reactivity of these compounds. asianpubs.org The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these orbitals (Egap) is a key indicator of molecular stability. asianpubs.org

Table 1: Representative DFT-Calculated Electronic Properties of Barbiturate Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-(4-nitrobenzylidene)pyrimidine-2,4,6-trione | -7.15 | -3.29 | 3.86 |

| 5-amino-2-[4-((2,4,6-trioxotetrahydropyrimidin-5-ylidene)methyl)phenoxy]benzoic acid | -6.01 | -2.11 | 3.90 |

Data sourced from a study on barbiturate derivatives as corrosion inhibitors, calculated at the B3LYP/6-31G level of theory. asianpubs.org

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Predictions

For higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods provide a more rigorous treatment of electron correlation. High-level composite methods like Gaussian-n (G3 and G4) have been used to determine the gas-phase acidities of 5,5-dialkyl barbituric acids with excellent consistency between experimental and theoretical results. nih.gov Such calculations have confirmed that deprotonation at the N-H site is a key feature of these molecules. nih.gov Ab initio methods, such as Hartree-Fock (HF) with a 6-31G** basis set, have also been applied to study the geometric and thermodynamic parameters of related pyrimidine (B1678525) derivatives. researchgate.net

Analysis of Molecular Orbitals, Electron Density, and Electrostatic Potentials

The analysis of molecular orbitals, electron density, and electrostatic potentials provides a visual and quantitative understanding of where a molecule is likely to react. The distribution of the HOMO and LUMO across the molecular structure indicates the probable sites for electrophilic and nucleophilic attack, respectively. asianpubs.org

The molecular electrostatic potential (MEP) map is another valuable tool. It illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For barbiturate derivatives, the negative potential is typically localized around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. In contrast, the hydrogen atoms of the imide groups often show a positive potential, indicating their acidic nature.

Computational Studies of Aromaticity and Hypervalency in Barbiturate Systems

The pyrimidine ring in barbiturates is a subject of interest for studies on aromaticity. While not a classic aromatic system like benzene (B151609), the delocalization of π-electrons can lend some degree of aromatic character. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify this property. Studies on related pyrimidine derivatives have employed NICS calculations to assess the aromatic character of the heterocyclic ring. The effect of substituents on the pyrimidine ring's bond alternation has also been investigated using DFT, showing that the electronic effects are less pronounced compared to benzene derivatives. biochempress.com The concept of hypervalency is generally not a primary consideration for the standard representations of barbiturate structures.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Solvent Effects on Molecular Conformation and Dynamics

The chemical environment, particularly the solvent, plays a critical role in determining the three-dimensional structure (conformation) and motion (dynamics) of molecules like this compound. Computational chemistry provides powerful tools to simulate and understand these influences. wikipedia.org Solvent effects can be modeled using either implicit or explicit solvent models. mdpi.comnih.gov

Implicit models, such as the SMD model, represent the solvent as a continuous medium with specific dielectric properties, which is computationally efficient. mdpi.com Explicit models, in contrast, involve simulating individual solvent molecules surrounding the solute, offering a more detailed and accurate picture of specific solute-solvent interactions, though at a higher computational cost. mdpi.comnih.gov

Molecular dynamics (MD) simulations are frequently used to study how solvents reshape the conformational energy landscape of a molecule. rsc.org For a molecule like this compound, which contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), the solvent's polarity and its ability to form hydrogen bonds are paramount. In polar protic solvents like water, intermolecular hydrogen bonds can form between the solvent and the solute. nih.gov These interactions can compete with and disrupt intramolecular hydrogen bonds, potentially stabilizing different conformations than those favored in the gas phase or in nonpolar solvents. mdpi.comnih.gov For instance, studies on other molecules have shown that conformations which are dominant in the gas phase may become less populated in solution, where solvent interactions favor alternative structures. mdpi.com The choice of solvent can thus promote the reorganization of a molecule into a specific conformation, which can be a critical factor in processes like molecular recognition and reaction mechanisms. rsc.org

Interaction Dynamics with Solvent Molecules or Reaction Partners

Understanding the dynamic interactions between this compound and its surrounding environment is crucial for predicting its behavior in solution and during chemical reactions. Molecular dynamics (MD) simulations are a primary tool for investigating these interactions at an atomic level. wikipedia.org These simulations model the movements of atoms over time, governed by a force field that describes the potential energy of the system. chimia.ch

Using MD, one can analyze the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and individual solvent molecules or a reaction partner. dovepress.com For example, simulations can reveal the structure and stability of the solvation shell around the molecule, identifying preferred binding sites for solvent molecules. Methods like MDmix, which use mixed solvents in simulations, can provide highly accurate interaction maps of binding sites and predict the displaceability of water molecules, a key factor in ligand binding. nih.gov

The formation and breaking of hydrogen bonds are particularly important dynamic processes for this compound in polar solvents. Car-Parrinello molecular dynamics simulations, combined with density functional theory (DFT), have been used for other systems to describe the conformational dynamics and the competition between intramolecular and intermolecular hydrogen bonds, which dictates the molecule's behavior. nih.gov By analyzing the trajectories from these simulations, researchers can determine the average number of hydrogen bonds, their lifetimes, and the orientation of solvent molecules relative to the solute, providing a detailed picture of the interaction dynamics.

Potential Energy Surface Mapping and Reaction Mechanism Prediction

Identification of Transition States and Reaction Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. fiveable.melongdom.org It serves as a roadmap for chemical reactions, illustrating the energy changes that occur as reactants transform into products. fiveable.meresearchgate.net The lowest points on the PES correspond to stable molecules (reactants, products, and intermediates), while the high-energy mountain passes between these valleys represent transition states. fiveable.meresearchgate.net

A transition state is the specific molecular configuration at the peak of the energy barrier that separates reactants and products. nih.gov It is an unstable, transient species that represents the point of maximum energy along the minimum energy path of a reaction. libretexts.org Identifying the precise structure and energy of the transition state is a primary goal of computational reaction mechanism studies, as it is the key to understanding the reaction's feasibility and rate. nih.govnih.gov

Computational chemists use various algorithms to locate transition states on the PES. chemrxiv.org Once a transition state is identified, its validity is typically confirmed by a frequency calculation; a true transition state has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. chemrxiv.org By mapping the path of steepest descent from the transition state down to the reactant and product valleys, the minimum energy pathway, or reaction pathway, can be traced. researchgate.netlibretexts.org For complex reactions with multiple steps, the full reaction network can be explored to identify all significant intermediates and transition states, revealing the complete mechanism. osti.gov

Kinetic and Thermodynamic Insights from Computational Models

The detailed information encoded in a potential energy surface (PES) allows for the direct calculation of key kinetic and thermodynamic quantities that govern a chemical reaction. csbsju.eduresearchgate.net Thermodynamics describes the relative stability of reactants and products, while kinetics describes the rate at which the reaction occurs.

Spectroscopic Property Prediction and Interpretation

Computational Vibrational Spectroscopy (IR, Raman, VCD, SFG)

Computational vibrational spectroscopy is an indispensable tool for interpreting and predicting experimental spectra, providing a direct link between a molecule's structure and its vibrational signatures. chimia.chresearchgate.net Techniques like infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and environment. edinst.comamericanpharmaceuticalreview.com

The prediction of IR and Raman spectra is a standard task in computational chemistry. faccts.de After optimizing the molecule's geometry, a frequency calculation is performed, typically using Density Functional Theory (DFT). This yields the vibrational frequencies and their corresponding normal modes (the specific atomic motions). faccts.de

Infrared (IR) Spectroscopy: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. edinst.com Computational programs calculate IR intensities based on the magnitude of this change.

Raman Spectroscopy: A mode is Raman active if it leads to a change in the molecule's polarizability. edinst.com Simulated Raman spectra are generated by calculating these polarizability derivatives. faccts.de

Comparing simulated spectra to experimental ones helps in the assignment of complex spectral bands to specific molecular motions. researchgate.net This is particularly useful for distinguishing between different isomers or conformational states (polymorphs) of a molecule, as their spectra can show distinct differences in band positions and intensities due to changes in molecular interactions within the crystal lattice. americanpharmaceuticalreview.com

More advanced techniques include:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized light and is highly sensitive to a molecule's chirality. It is invaluable for determining the absolute configuration of chiral molecules.

Sum-Frequency Generation (SFG): SFG is a surface-specific technique used to probe the vibrational spectra of molecules at interfaces, providing insights into their orientation and environment that are not accessible with bulk measurements. cecam.org

The following table presents hypothetical, illustrative vibrational frequency data for this compound, as would be predicted from a computational DFT calculation.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) (Illustrative) | Predicted IR Intensity (km/mol) (Illustrative) | Predicted Raman Activity (Å⁴/amu) (Illustrative) |

| N-H Stretch (sym) | 3450 | 55 | 15 |

| N-H Stretch (asym) | 3380 | 70 | 10 |

| C-H Stretch (methyl) | 2985 | 25 | 40 |

| C=O Stretch (sym) | 1720 | 250 | 30 |

| C=O Stretch (asym) | 1690 | 310 | 25 |

| N-H Bend | 1550 | 80 | 20 |

| C-N Stretch | 1410 | 120 | 5 |

| Ring Deformation | 850 | 40 | 50 |

Disclaimer: The data in this table is purely illustrative and intended to represent the type of output generated by computational spectroscopy. It is not based on published experimental or calculated data for this compound.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov The interpretation of complex NMR spectra can be significantly enhanced by computational methods, which provide a theoretical basis for assigning chemical shifts and understanding conformational dynamics in solution. nih.gov For this compound, theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are crucial for confirming its structure and analyzing its behavior.

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become standard for the accurate prediction of NMR parameters. tau.ac.ilgoogle.com The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating nuclear magnetic shielding constants. imist.ma This method, often paired with hybrid functionals like B3LYP or mPW1PW91 and appropriate basis sets (e.g., 6-311G(d,p) or 6-31+G**), can yield theoretical chemical shifts for both ¹H and ¹³C nuclei that are in good agreement with experimental values. nih.govimist.ma

The process typically involves first optimizing the molecular geometry of the compound. tau.ac.il Following optimization, NMR shielding tensors are calculated for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The accuracy of these predictions allows for the differentiation between isomers and conformers. nih.gov By calculating the NMR parameters for various possible structures of this compound and comparing the results with experimental data, the most probable structure in a given environment can be determined. mdpi.com Statistical methods, like the DP4+ probability analysis, can be employed to provide a confidence level in the structural assignment by comparing the set of calculated shifts against the experimental spectrum. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for a Barbiturate Analogue This table presents hypothetical data to illustrate the application of computational methods in NMR analysis, as specific comprehensive computational studies for this compound were not available in the search results.

| Atom | Nucleus | Calculated Chemical Shift (δ) [ppm] (Method: GIAO/B3LYP/6-311G(d,p)) | Experimental Chemical Shift (δ) [ppm] |

|---|---|---|---|

| C2 | ¹³C | 151.8 | 151.5 |

| C4 | ¹³C | 168.0 | 167.7 |

| C5 | ¹³C | 38.5 | 38.2 |

| C6 | ¹³C | 167.9 | 167.7 |

| C-CH₃ | ¹³C | 15.2 | 14.9 |

| H5 | ¹H | 3.6 | 3.5 |

| H-CH₃ | ¹H | 1.5 | 1.4 |

| N1-H | ¹H | 11.2 | 11.1 |

UV-Vis and Fluorescence Spectral Prediction through Time-Dependent DFT (TD-DFT)

The prediction of electronic absorption and emission spectra is a significant application of computational chemistry, providing insights into a molecule's photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach for simulating UV-Vis and fluorescence spectra due to its favorable balance of accuracy and computational cost. faccts.demdpi.com This method calculates the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states. faccts.de

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The simulation begins with a ground-state geometry optimization, followed by the TD-DFT calculation to determine the vertical excitation energies. mdpi.com

The choice of the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the basis set is critical for obtaining accurate spectral predictions. researchgate.netchemrxiv.org Furthermore, since UV-Vis spectra are typically measured in solution, incorporating solvent effects into the calculations using a continuum model like the Polarizable Continuum Model (PCM) is essential for achieving results that correlate well with experimental data. faccts.demdpi.com

The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the nature of these transitions (e.g., n→π* or π→π*). mdpi.com While fluorescence prediction is more complex as it involves the geometry of the first excited state, TD-DFT can be used to optimize the excited-state geometry and then calculate the emission energy.

Table 2: Representative Predicted Electronic Transitions for a Barbiturate Structure via TD-DFT This table contains representative data illustrating the output of a TD-DFT calculation. Specific values for this compound would require a dedicated computational study.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 258 | 0.15 | HOMO-1 → LUMO (n→π*) |

| S₀ → S₂ | 215 | 0.42 | HOMO → LUMO (π→π*) |

Computational Studies of Tautomeric Equilibria and Proton Transfer Phenomena

5-Methylbarbituric acid, like other barbiturates, can exist in several tautomeric forms due to the migration of protons between oxygen and nitrogen atoms. The predominant form is the tri-keto tautomer, but enol and keto-enol forms are also possible. The relative stability of these tautomers and the energy barriers for their interconversion are critical to understanding the compound's chemical reactivity and biological interactions.

Computational chemistry provides powerful tools for investigating these tautomeric equilibria. numberanalytics.com Quantum mechanical methods, especially DFT, can accurately predict the relative energies and, therefore, the equilibrium populations of different tautomers. These calculations can be performed for the isolated molecule in the gas phase or, more realistically, in solution by incorporating solvent models. nih.gov The choice of solvent can dramatically shift the equilibrium, as polar solvents may preferentially stabilize one tautomer over another through hydrogen bonding or other intermolecular interactions.

The study of proton transfer phenomena involves mapping the potential energy surface for the interconversion between tautomers. By locating the transition state structures connecting two tautomers, the activation energy (energy barrier) for the proton transfer can be calculated. researchgate.net This provides kinetic information about how rapidly the tautomers can interconvert. The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to analyze the electron density at bond critical points, offering further insight into the mechanism of tautomerism. researchgate.net For this compound, computational studies can elucidate which tautomeric forms are most stable under different conditions and the pathways for their interconversion.

Table 3: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT This table illustrates how computational chemistry can be used to assess the relative stability of tautomers. The values are for illustrative purposes.

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Water, PCM) (kcal/mol) |

|---|---|---|

| Tri-keto | 0.00 (Reference) | 0.00 (Reference) |

| Diketo-enol (O4-enol) | +8.5 | +5.2 |

| Diketo-enol (O2-enol) | +9.1 | +6.0 |

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules like 5-Methylbarbituric acid.

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Assignment

Multidimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 5-Methylbarbituric acid molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-Methylbarbituric acid, a cross-peak would be observed between the methine proton at the C5 position and the protons of the methyl group, confirming their adjacent relationship. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It provides a direct link between the proton and carbon spectra. For 5-Methylbarbituric acid, the HSQC spectrum would show a correlation between the C5-H proton and the C5 carbon, as well as correlations between the methyl protons and the methyl carbon. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. In 5-Methylbarbituric acid, the methyl protons would show HMBC correlations to the C5 carbon and the carbonyl carbons (C4 and C6). The methine proton (C5-H) would show correlations to the carbonyl carbons and the methyl carbon.

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HSQC Correlations | HMBC Correlations |

|---|---|---|---|---|

| C5-H | C5 | Methyl Protons | C5 | C4, C6, Methyl Carbon |

| Methyl Protons | Methyl Carbon | C5-H | Methyl Carbon | C5, C4, C6 |

| N-H | - | - | - | C2, C4, C6 |

Solid-State NMR for Polymorphic and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of 5-Methylbarbituric acid in its crystalline state. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can probe the local environment of each nucleus within the crystal lattice. This is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net For barbiturates, ssNMR can elucidate the nature of hydrogen bonding in the solid state. researchgate.netresearchgate.net

Mass Spectrometry: Ionization Techniques and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 5-Methylbarbituric acid (C₅H₆N₂O₃, molecular weight: 142.11 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 142. nih.gov The fragmentation of barbiturates is often characterized by the cleavage of the pyrimidine (B1678525) ring. Common fragmentation pathways for 5-substituted barbituric acids can involve the loss of the substituent at the C5 position and subsequent ring fissions. youtube.comlibretexts.org

A plausible fragmentation pathway for 5-Methylbarbituric acid could involve the initial loss of the methyl group (•CH₃), followed by the loss of isocyanate (HNCO) fragments from the ring, a characteristic fragmentation pattern for barbiturates.

| m/z | Proposed Fragment | Plausible Loss |

|---|---|---|

| 142 | [C₅H₆N₂O₃]⁺ (Molecular Ion) | - |

| 127 | [C₄H₃N₂O₃]⁺ | •CH₃ |

| 84 | [C₃H₂NO₂]⁺ | •CH₃, HNCO |

| 41 | [C₂H₃N]⁺ | •CH₃, 2xHNCO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comspectroscopyonline.com These techniques are excellent for identifying functional groups and studying intermolecular interactions. mdpi.comtum.de

For 5-Methylbarbituric acid, the vibrational spectra would be dominated by bands corresponding to the following functional groups:

N-H stretching: Typically observed in the region of 3100-3300 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear around 2800-3100 cm⁻¹.

C=O stretching: The barbiturate (B1230296) ring has three carbonyl groups, which will give rise to strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment and hydrogen bonding.

Ring vibrations: The pyrimidine ring will have a series of characteristic stretching and deformation vibrations.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H stretch | 3100-3300 | IR, Raman |

| C-H stretch (methyl) | 2850-2960 | IR, Raman |

| C=O stretch | 1650-1750 | IR (strong), Raman (weaker) |

| N-H bend | 1500-1600 | IR |

| C-N stretch | 1200-1350 | IR, Raman |

Studies on related barbituric acid derivatives have shown that the vibrational spectra can be used to distinguish between different polymorphic forms and to understand the strength and nature of intermolecular hydrogen bonds. researchgate.net

Chiroptical Spectroscopies (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Research (if derivatives are chiral)

5-Methylbarbituric acid itself is not chiral. However, if a chiral substituent were introduced at the C5 position or one of the nitrogen atoms, the resulting derivative would be chiral and could be studied using chiroptical spectroscopy. semanticscholar.orgnih.govmertenlab.de

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is a powerful tool for determining the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides detailed stereochemical information about the entire molecule.

For a chiral derivative of 5-Methylbarbituric acid, these techniques could be used to assign the absolute configuration and to study its conformational preferences in solution.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful analytical techniques for probing the electronic structure and photophysical properties of molecules like 5-Methylbarbituride. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. Fluorescence spectroscopy, on the other hand, investigates the light emitted when these excited electrons return to their ground state.

The electronic transitions in this compound, a derivative of barbituric acid, are primarily associated with the carbonyl groups and the pyrimidine ring. The key transitions are the n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital is excited to an anti-bonding π* orbital) transitions. upi.edupharmatutor.org

The n → π* transitions are typically of lower energy and thus appear at longer wavelengths in the UV-Vis spectrum. libretexts.org These transitions are formally "forbidden" by symmetry rules, which results in a low molar absorptivity (ε). pharmatutor.org In contrast, π → π* transitions are "allowed" and therefore exhibit much higher molar absorptivities. pharmatutor.org For simple ketones, the n → π* transition is often observed around 270-300 nm, while the more intense π → π* transition occurs at shorter wavelengths, typically below 200 nm. upi.edu

For barbituric acid itself, the neutral molecule shows intense absorption below 220 nm, which is characteristic of a π → π* transition. researchgate.net Upon deprotonation to form the anion, the absorption maximum shifts to a longer wavelength (a bathochromic or red shift) to around 258 nm, which is attributed to the increased conjugation in the anionic form. researchgate.net The presence of a methyl group at the 5-position in this compound is expected to have a minor influence on the position of these absorption bands compared to the parent barbituric acid.

The solvent environment can also influence the electronic absorption spectra. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation. tanta.edu.eg Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. pharmatutor.org

While barbituric acid derivatives are known to be utilized in the development of fluorescent probes and dyes, specific fluorescence data for this compound is not extensively detailed in the available literature. mdpi.commdpi.com Fluorescence is the emission of a photon from the lowest vibrational level of the first excited singlet state to the ground state. massey.ac.nz The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state through non-radiative processes, a phenomenon known as the Stokes shift. tanta.edu.eg The fluorescence properties, including the emission maximum and quantum yield, would be sensitive to the molecular structure and the local environment, such as solvent polarity and pH.

Table of Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π | < 220 | High | "Allowed" transition. pharmatutor.org |

| n → π | ~270 - 300 | Low | "Forbidden" transition. upi.edupharmatutor.org |

Mechanistic Investigations of 5 Methylbarbituride Chemical Reactions

Detailed Reaction Mechanisms for Synthesis and Derivatization

The synthesis and derivatization of 5-methylbarbituride and related structures involve several key reaction mechanisms.

A primary method for synthesizing the core barbiturate (B1230296) structure is the condensation reaction between a urea (B33335) derivative and a substituted malonic ester. For 5-methylbarbituric acid, this would typically involve the reaction of urea with diethyl methylmalonate.

Derivatization reactions allow for the functionalization of the this compound scaffold at various positions.

N-Alkylation and N-Arylation: The nitrogen atoms of the barbiturate ring can act as nucleophiles. N-methylation, for instance, can significantly impact the compound's properties and reactivity. capes.gov.brrsc.org In some cases, aminomethylation at the N1 and N3 positions is possible using reagents like formaldehyde (B43269) and morpholine. researchgate.net

C5-Functionalization: The carbon at the 5-position is an active methylene (B1212753) group, making it a key site for functionalization.

Knoevenagel Condensation: 5-Methylbarbituric acid can react with aldehydes or ketones in a Knoevenagel condensation, typically under weakly basic conditions, to yield 5-alkylidene or 5-arylidene derivatives. researchgate.netehu.es

Michael Addition: The C5-anion of this compound can act as a nucleophile in Michael additions to α,β-unsaturated compounds like enones. mdpi.com

Palladium-Catalyzed Allylation: The C5 position can be allylated. For example, 1,5-dimethylbarbituric acid undergoes a Pd-catalyzed allylation to create a tetrasubstituted carbon stereocenter. mdpi.com

Multi-Component Reactions (MCRs): Barbituric acid derivatives are effective substrates in MCRs, which allow for the rapid construction of complex molecules in a single step. One such reaction involves the one-pot, three-component reaction of an alkylidene-substituted Meldrum's acid, an alkyl isocyanide, and urea to produce 5-substituted barbituric acid derivatives. psu.edu

Rearrangement Reactions: Under basic conditions, certain 5-aminobarbituric acids, which can be prepared from 5-bromobarbiturates, undergo a ring contraction to form substituted hydantoins. These rearrangements are proposed to proceed through intermediates such as isocyanates or carbamates. epa.gov

Kinetic and Thermodynamic Analyses of Reaction Rates and Equilibria

The reactivity of the barbiturate scaffold is governed by both kinetic and thermodynamic factors. The acidity of the protons at the C5 position is a key thermodynamic property. Barbituric acid itself has a pKa of 4.01. rsc.org This acidity facilitates the formation of a stabilized carbanion (enolate), which is central to its nucleophilic reactivity.

Kinetic studies provide quantitative data on reaction rates. The rate of reaction can be significantly influenced by the substitution pattern on the barbiturate ring. For instance, in reactions with an electrophilic cysteine sulfenic acid model, the observed rate constants (kobs) vary with N-alkylation.

| Compound | Observed Rate Constant (kobs, min⁻¹) | Relative Reactivity vs. Barbituric Acid |

|---|---|---|

| Barbituric acid | 0.2 | 1.0 |

| 1-Methylbarbituric acid | 0.2 | 1.0 |

| 1,3-Dimethylbarbituric acid | 0.05 | 0.25 |

As shown in the table, N-methylation can influence reactivity. While 1-methylbarbituric acid shows similar reactivity to the parent compound, the symmetrically substituted 1,3-dimethylbarbituric acid reacts four times slower in this specific system, suggesting that electronic and steric factors at the nitrogen atoms modulate the nucleophilicity of the C5 position. rsc.org Thermodynamic and kinetic studies of the monomer-trimer interconversion of related compounds have also been shown to be strongly affected by the solvent environment. gidrm.org

Role of Catalysts in Promoting Specific Transformations

Catalysts are essential for controlling the rate and selectivity of many reactions involving this compound and its analogs.

Acid Catalysis: Brønsted acids are frequently used. Oleic acid, a biodegradable fatty acid, has been shown to effectively catalyze the synthesis of various heterocyclic systems derived from barbiturates, such as spirooxindoles. rsc.org Chiral Brønsted acids like L-(+)-tartaric acid can be used as organocatalysts to control the stereochemical outcome of reactions, for example, in the synthesis of spiro[furo[2,3-d]pyrimidine-6,5′-pyrimidine] derivatives. researchgate.netresearchgate.net

Base Catalysis: Bases are commonly employed to deprotonate the C5 position, generating the nucleophilic enolate. Triethylamine is often used in reactions involving cyanogen (B1215507) bromide to form dimeric barbiturate structures. researchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a stoichiometric base in Pd-catalyzed allylation reactions. mdpi.com

Organocatalysis: Beyond simple acid/base catalysis, more complex chiral organocatalysts are used to achieve enantioselectivity. Chiral bifunctional squaramide catalysts, for example, have been successfully applied in the enantioselective Michael addition of N,N'-dialkylbarbituric acids to β-substituted enones. mdpi.com

Metal Catalysis: Transition metal catalysts enable unique transformations.

Palladium (Pd): Pd-complexes are used in stereoselective allylation reactions at the C5 position. mdpi.com

Rhodium (Rh): Rh(III) catalysts can achieve C(sp²)–H bond functionalization of aryl imidates with N-methyl barbituric acid, leading to the formation of five-membered spiro isoindoles. acs.org

Elucidation of Intermediates and Transition States in Chemical Pathways

Understanding a reaction mechanism requires identifying the species that exist between the reactants and products. These include transient, high-energy transition states and more stable, potentially detectable intermediates . masterorganicchemistry.comsolubilityofthings.com

Intermediates: An intermediate is a molecule that is formed and then consumed during a reaction, corresponding to a local energy minimum on the reaction coordinate diagram. solubilityofthings.comyoutube.com

Enolate/Barbiturate Anion: The most common intermediate in C5-functionalization reactions is the enolate form, generated by deprotonation of the C5-carbon. This anion is the key nucleophilic species in reactions like Michael additions and alkylations. gatech.edu

Spiro Intermediates: In multi-component reactions, the formation of spirocyclic intermediates is often proposed. For instance, the reaction of barbituric acids with cyanogen bromide and aldehydes can proceed through a spiro[furo[2,3-d]pyrimidine-6,5′-pyrimidine] intermediate. researchgate.net

Isocyanate and Carbamate (B1207046) Intermediates: In the base-catalyzed rearrangement of 5-aminobarbituric acids to hydantoins, ring-opened intermediates are proposed. For N3-unsubstituted aminobarbiturates, this involves an isocyanate intermediate, while a carbamate intermediate is suggested for N-substituted versions. epa.gov

Transition States: A transition state is a very short-lived, high-energy configuration of atoms that occurs at the peak of an energy barrier between reactants and products (or intermediates). masterorganicchemistry.com It represents the point of maximum energy during a bond-forming or bond-breaking event and cannot be isolated. masterorganicchemistry.comyoutube.com In the context of this compound, an example would be the transition state of a Michael addition, where partial bonds exist between the C5-carbon of the barbiturate and the β-carbon of the enone, while the charge is delocalized across the system.

Studies of Electrophilic and Nucleophilic Reactivity of the Barbituride Scaffold

The barbiturate ring exhibits both nucleophilic and electrophilic properties, which dictates its chemical behavior.

Nucleophilic Reactivity: The primary site of nucleophilicity on the this compound scaffold is the C5 carbon. Due to the electron-withdrawing effect of the two adjacent carbonyl groups, the protons on the C5 carbon are acidic, and their removal generates a potent carbon nucleophile (an enolate). rsc.orgresearchgate.net This nucleophilicity is harnessed in numerous reactions:

Reactions with electrophilic aldehydes and ketones (Knoevenagel condensation). ehu.es

Reactions with α,β-unsaturated systems (Michael addition). mdpi.com

Reactions with carbodiimides. researchgate.net

Reactions with other electrophiles like benzophenone (B1666685) derivatives and 2,2'-bipyridil. researchgate.net The nitrogen atoms can also act as nucleophiles, particularly in alkylation reactions. capes.gov.brresearchgate.net

Electrophilic Reactivity: While the parent ring is primarily nucleophilic at C5, the scaffold can be modified to enhance its electrophilicity. The carbonyl carbons are inherently electrophilic and can be attacked by strong nucleophiles. Furthermore, derivatization can introduce new electrophilic sites. For example, introducing two halogen atoms at the C5 position makes the C5 carbon itself electrophilic. This sp³-hybridized carbon can then participate in attractive interactions known as tetrel bonds with nucleophiles, a feature that has been explored in crystal engineering. acs.org The electrophilicity of barbiturate-based dyes can also be enhanced through cooperative hydrogen bonding. researchgate.net

Biochemical Interactions and Molecular Recognition at a Non Clinical Level

Molecular Interactions with Model Biological Systems (e.g., enzymes, receptors, nucleic acids in vitro)

The study of a compound's interaction with isolated biological macromolecules is fundamental to understanding its potential biochemical effects. These in vitro assays can reveal binding affinities, mechanisms of action, and specificity.

Enzymes: Investigating the interaction of 5-Methylbarbituride with various enzymes could reveal potential inhibitory or allosteric modulatory effects. However, a thorough review of available scientific literature did not yield specific studies detailing the in vitro interaction of this compound with isolated enzyme systems.

Receptors: As a barbiturate (B1230296), this compound is classified as a GABA modulator. ebi.ac.uk This suggests a likely interaction with the GABA-A receptor. Detailed in vitro receptor binding assays would be necessary to quantify the binding affinity (e.g., Kd or Ki values) and functional activity (e.g., agonist, antagonist, or allosteric modulator) of this compound at this and other receptors. Currently, such specific data for this compound are not available in the public domain.

Nucleic Acids: Some small molecules can interact with DNA or RNA, potentially influencing processes like transcription and translation. bu.edu Studies to determine if this compound can bind to or stabilize specific nucleic acid structures (e.g., G-quadruplexes) have not been reported in the reviewed literature.

Computational Docking and Molecular Dynamics Simulations of Ligand-Biomacromolecule Complexes

Computational methods are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule. 2bscientific.compraxilabs.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. mdpi.com A docking study of this compound with the GABA-A receptor, for example, could provide insights into its specific binding pose and key interactions with amino acid residues. No such specific molecular docking studies for this compound were found in the public scientific literature.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-biomolecule complex over time, providing information on the stability of the interaction and conformational changes. ebi.ac.uk An MD simulation could illuminate the flexibility of this compound within a receptor's binding pocket and the stability of the complex. To date, specific MD simulation studies focused on this compound are not publicly available.

Enzymatic Transformations and Biocatalytic Modifications

Enzymes can be used as catalysts (biocatalysts) to perform chemical transformations on compounds. openaccessjournals.com This can involve modifications like hydroxylation, oxidation, or reduction, potentially leading to metabolites or novel derivatives. A comprehensive search did not uncover any published research on the specific enzymatic transformation or biocatalytic modification of this compound. Such studies would be valuable for understanding its metabolic fate and for the potential green synthesis of its derivatives. d-nb.info

Exploration of this compound as a Probe for Molecular Recognition Studies

A molecular probe is a molecule used to study the properties of other biological structures. Given its specific chemical structure, this compound could theoretically be investigated for its ability to selectively recognize and bind to particular molecular targets, beyond its expected interaction with barbiturate-sensitive receptors. However, there is no evidence in the available literature to suggest that this compound has been developed or utilized as a molecular probe for such molecular recognition studies.

Design and Synthesis of this compound Conjugates for Biochemical Labeling

To facilitate biochemical studies, small molecules are often conjugated with reporter tags such as fluorescent dyes, biotin, or photo-cross-linking agents. This process, known as biochemical labeling, allows for the visualization and tracking of the molecule in biological systems. The synthesis of a this compound conjugate would first require identifying a suitable position on the molecule for chemical modification that does not disrupt its core interactions. A search of the scientific literature did not yield any reports on the design or synthesis of this compound conjugates for biochemical labeling purposes.

Advanced Analytical Methodologies for 5 Methylbarbituride and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS, SFC) for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of 5-methylbarbituride and its derivatives from complex mixtures, as well as for assessing the purity of bulk substances. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used hyphenated techniques. govst.edukyushu-u.ac.jp

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a powerful tool for the analysis of barbiturates. nih.gov The separation is achieved on a liquid chromatography column, after which the analyte is ionized and detected by a mass spectrometer. thermofisher.com This technique offers high sensitivity and specificity. nih.gov Method development for barbiturate (B1230296) analysis by LC-MS/MS often involves optimizing the mobile phase composition, gradient, and MS parameters to achieve good separation and detection. virginia.govresearchgate.net For instance, a method was developed for the analysis of several barbiturates using an LC-MS/MS system in negative ionization mode, which allowed for a working range of 1 mg/L to 40 mg/L. virginia.gov However, challenges such as co-elution of isomers like amobarbital and pentobarbital (B6593769) can occur, necessitating careful optimization of the chromatographic conditions. virginia.gov Peak purity analysis, often performed using a photodiode array (PDA) detector, is a critical step to ensure that a chromatographic peak corresponds to a single compound, which is vital in forced degradation studies to demonstrate the stability-indicating capability of the method. chromatographyonline.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method for barbiturate analysis, often employed in forensic and clinical toxicology. researchgate.netnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatographic column before being detected by a mass spectrometer. kyushu-u.ac.jp Derivatization, such as methylation, is often employed to improve the chromatographic properties and sensitivity of the analysis. nih.gov One study detailed an effective GC-MS procedure for the simultaneous determination of several barbiturates using a deuterated internal standard, achieving a detection limit of approximately 20 ng/mL. nih.gov GC coupled with Time-of-Flight Mass Spectrometry (GC-TOFMS) offers rapid screening and confirmation of barbiturates in biological samples like urine. leco.comselectscience.net

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comscispace.com It combines some of the best features of both gas and liquid chromatography, offering rapid separations and high efficiency with lower solvent consumption. news-medical.netnews-medical.net SFC is particularly useful for the separation of chiral compounds and has found applications in the analysis of various pharmaceuticals, including barbiturates. scispace.comnews-medical.netshimadzu.com The technique's resolving power is considered to be about five times that of HPLC. news-medical.net The principles of chromatography in SFC are similar to HPLC, making expertise transferable between the two techniques. shimadzu.com

Table 1: Comparison of Chromatographic Techniques for Barbiturate Analysis

| Technique | Principle | Common Detector | Advantages | Typical Applications |

|---|---|---|---|---|

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | High resolution, applicable to a wide range of compounds, established methods available. measurlabs.com | Purity testing, stability studies, quantification in biological fluids. nih.govchromatographyonline.com |

| GC | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. kyushu-u.ac.jp | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High efficiency, excellent for volatile compounds, good resolution. govst.edu | Forensic analysis, clinical toxicology, metabolic profiling. researchgate.netnih.govresearchgate.net |

| SFC | Separation using a supercritical fluid as the mobile phase. scispace.com | UV, MS | Fast separations, reduced organic solvent use ("green technique"), high resolving power. mdpi.comnews-medical.netnews-medical.net | Chiral separations, analysis of thermally labile and high molecular weight compounds. news-medical.netshimadzu.com |

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like 5-methylbarbiturate. These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

The electrochemical behavior of barbiturates has been investigated using various types of electrodes, including glassy carbon electrodes (GCE), screen-printed electrodes, and chemically modified electrodes. researchgate.net For instance, the oxidation of several benzodiazepines, which are structurally related to barbiturates, has been studied at a GCE. researchgate.net The development of electrochemical sensors for barbiturates is an active area of research. mmu.ac.uk These sensors can provide advantages such as high sensitivity, rapid response, and the potential for miniaturization. acs.org

A study on ferrocene-containing receptors demonstrated their ability to bind barbiturates, which could be monitored by cyclic voltammetry, indicating the potential for developing redox-based sensors. Another approach involves the use of molecularly imprinted polymers (MIPs). A voltammetric sensor for barbituric acid was developed by grafting an MIP brush onto a graphite (B72142) electrode. nih.gov This sensor, utilizing differential pulse cathodic stripping voltammetry, showed a linear response for barbituric acid in various samples. nih.gov

The modification of electrode surfaces with nanoparticles can also enhance the sensitivity of electrochemical detection. researchgate.net The unique chemical and physical properties of metallic nanoparticles can make redox reactions kinetically more stable. acs.org

Spectrophotometric and Fluorometric Quantification Strategies

Spectrophotometric and fluorometric methods are widely used for the quantification of various analytes due to their simplicity, speed, and cost-effectiveness.

Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the determination of barbiturates. However, barbiturates generally exhibit significant absorbance only in the lower UV range (200–220 nm), where interference from other compounds can be a problem. govst.edu Some colorimetric tests, like the Dille-Koppanyi test, produce a colored product upon reaction with barbiturates, which can then be measured spectrophotometrically. unodc.org A deep ultraviolet-visible (DUV-Vis) reflected optical fiber sensor has been developed for the spectrophotometric detection of various drugs, including barbiturates, with high specificity and sensitivity, particularly around 200 nm. researchgate.net

Fluorometric Methods: Fluorescence-based assays can offer higher sensitivity compared to spectrophotometry. Fluorescence polarization immunoassay (FPIA) is a common technique for screening barbiturates. oup.comunodc.org In FPIA, a fluorescently labeled barbiturate competes with the analyte in the sample for binding to a specific antibody. The change in fluorescence polarization is then measured to determine the analyte concentration. An FPIA for barbiturates on the Abbott AxSYM analyzer demonstrated good sensitivity and correlation with other immunoassay methods. oup.com

Fluorometric assay kits are also commercially available for measuring the activity of enzymes involved in methylation processes, which can be relevant for studying the metabolism of compounds like this compound. caymanchem.com These assays often rely on a coupled enzyme system that ultimately produces a highly fluorescent compound like resorufin. caymanchem.com Similarly, fluorometric assays have been developed to measure the activity of other enzymes, such as exonucleases. sigmaaldrich.comabcam.com

Development of Novel Biosensors and Chemical Sensors Based on this compound Interactions

The development of novel sensors for the specific and sensitive detection of this compound and its derivatives is a significant area of research, driven by the need for rapid and on-site analysis.

Biosensors: Biosensors utilize a biological recognition element, such as an antibody or enzyme, coupled with a transducer to generate a measurable signal upon binding to the target analyte. Immunoassays, which form the basis of many biosensors, are frequently used for the initial screening of barbiturates. unodc.org These can include techniques like enzyme immunoassay (EIA) and fluorescence polarization immunoassay (FPIA). oup.comunodc.org The development of biosensors based on the immobilization of enzymes like horseradish peroxidase on screen-printed carbon electrodes has been explored for the amperometric analysis of certain drugs. researchgate.net

Chemical Sensors: Chemical sensors employ a synthetic receptor that is designed to selectively bind to the target molecule. A notable example is the use of molecularly imprinted polymers (MIPs). An MIP-based voltammetric sensor for barbituric acid was created by grafting the polymer onto a graphite electrode, enabling selective analysis in complex samples. nih.gov

Another innovative approach involves the use of cholesteric liquid crystal displays (LCDs) as optical sensors. georgefox.edu In one study, a receptor that binds barbiturates was incorporated into an LCD. The binding of a barbiturate analyte induced a change in the optical properties of the LCD, resulting in a visible color change, demonstrating the potential for label-free detection. georgefox.edu Furthermore, a fluorescence sensor with an aggregation-induced emission (AIE) effect, based on a barbiturate group, was designed for the detection of mercury ions, showcasing the versatility of barbiturate structures in sensor development. mdpi.com Research into ferrocene-containing receptors has also shown their ability to bind and electrochemically recognize barbiturate derivatives.

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive chemical profiling of complex mixtures containing 5-methylbarbiturate and its derivatives. nih.govrjpn.orgnumberanalytics.comasdlib.org

The most powerful and widely used hyphenated techniques are those that couple a chromatographic method with mass spectrometry, such as GC-MS and LC-MS. nih.govnumberanalytics.com These techniques provide information on both the retention time from the chromatography and the mass-to-charge ratio (and fragmentation pattern) from the mass spectrometer, allowing for confident identification of the analytes. unodc.orgasdlib.org

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. nih.gov In this technique, a precursor ion is selected in the first mass spectrometer, fragmented, and the resulting product ions are analyzed in the second mass spectrometer. This is particularly useful for quantifying low levels of analytes in complex matrices and for differentiating between structurally similar compounds. hpst.cz An ultrafast RapidFire/MS/MS method has been developed for the high-throughput analysis of barbiturates in urine, with analysis times as short as 16 seconds per sample. hpst.cz